![molecular formula C21H26N4S B14736192 1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea CAS No. 6327-30-6](/img/structure/B14736192.png)
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea is an organic compound with the molecular formula C21H26N4S and a molecular weight of 366.52 g/mol . This compound is known for its unique structure, which includes two 4-propan-2-ylphenyl groups attached to a thiourea backbone through methylene bridges. It is often used in various chemical and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea typically involves the reaction of thiourea with 4-propan-2-ylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Thiourea+2(4-propan-2-ylbenzaldehyde)→this compound
The reaction mixture is usually heated to around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization and filtration techniques.
化学反応の分析
Types of Reactions
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
科学的研究の応用
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
作用機序
The mechanism of action of 1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 1,3-Bis[(4-methylphenyl)methylideneamino]thiourea
- 1,3-Bis[(4-ethylphenyl)methylideneamino]thiourea
- 1,3-Bis[(4-tert-butylphenyl)methylideneamino]thiourea
Comparison
1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea is unique due to the presence of the 4-propan-2-ylphenyl groups, which impart specific steric and electronic properties to the compound. These properties can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds with different substituents, this compound may exhibit distinct behavior in chemical reactions and biological applications.
特性
CAS番号 |
6327-30-6 |
|---|---|
分子式 |
C21H26N4S |
分子量 |
366.5 g/mol |
IUPAC名 |
1,3-bis[(4-propan-2-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H26N4S/c1-15(2)19-9-5-17(6-10-19)13-22-24-21(26)25-23-14-18-7-11-20(12-8-18)16(3)4/h5-16H,1-4H3,(H2,24,25,26) |
InChIキー |
XAUYIGRFODJXMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)NN=CC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


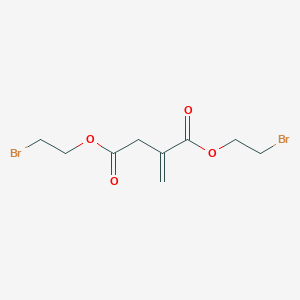
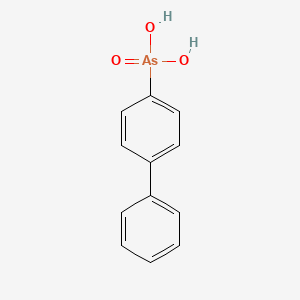
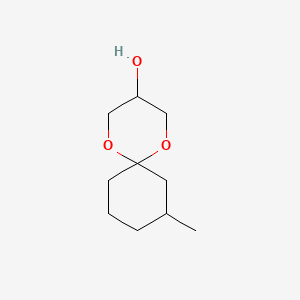
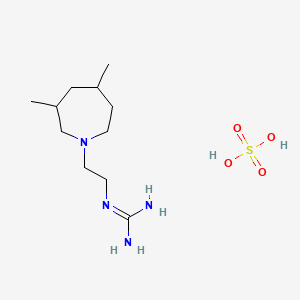
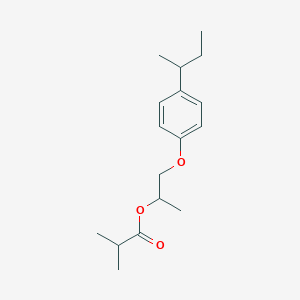
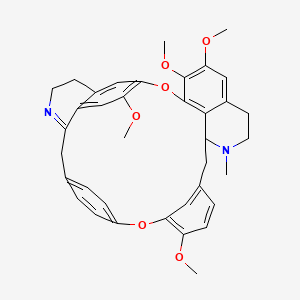
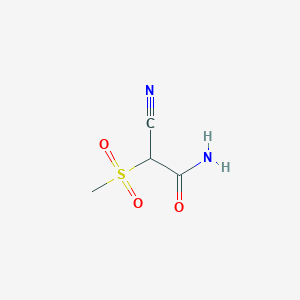
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
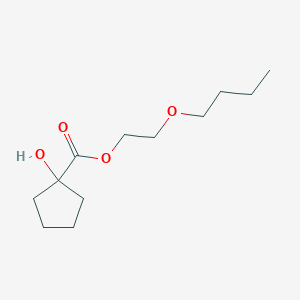
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)

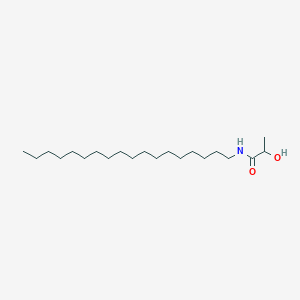
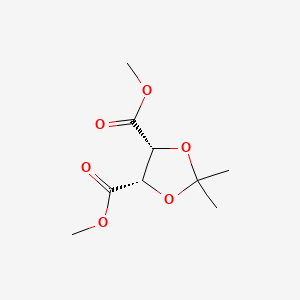
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
